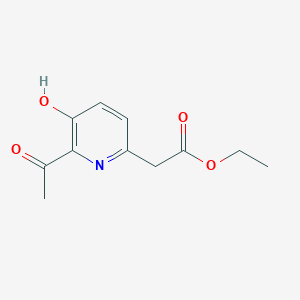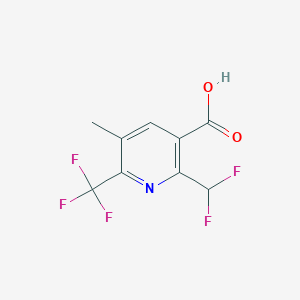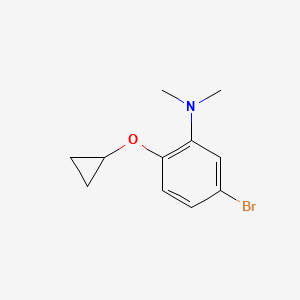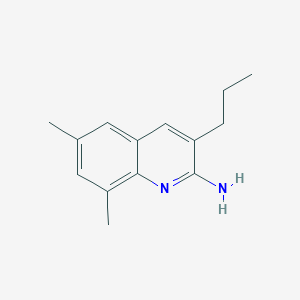![molecular formula C4H7F3N2 B14850424 [1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
[1-(Trifluoromethyl)cyclopropyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Trifluoromethyl)cyclopropyl]hydrazine: is a chemical compound with the molecular formula C4H7F3N2 and a molecular weight of 140.11 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
The synthesis of [1-(Trifluoromethyl)cyclopropyl]hydrazine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with trifluoromethylhydrazine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
[1-(Trifluoromethyl)cyclopropyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylcyclopropyl oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
[1-(Trifluoromethyl)cyclopropyl]hydrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
[1-(Trifluoromethyl)cyclopropyl]hydrazine can be compared with other similar compounds, such as:
Trifluoromethylcyclopropane: This compound lacks the hydrazine moiety and has different chemical properties and reactivity.
Cyclopropylhydrazine: This compound does not contain the trifluoromethyl group, resulting in distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C4H7F3N2 |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)3(9-8)1-2-3/h9H,1-2,8H2 |
Clave InChI |
JBQXZYVTBQTGOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















